molecular formula C21H19NO4 B2793345 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid CAS No. 2137787-86-9

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid

Cat. No.: B2793345
CAS No.: 2137787-86-9
M. Wt: 349.386
InChI Key: ASRYHUYFNSHKKU-UHFFFAOYSA-N
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Description

This compound (CAS: 1936574-25-2) is a bicyclic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₁H₁₉NO₄, with a molecular weight of 349.38 g/mol . The bicyclo[3.1.0]hexane scaffold introduces conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for stabilizing secondary structures. The Fmoc group facilitates selective deprotection under mild basic conditions, a critical feature in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)17-10-22(19-9-16(17)19)21(25)26-11-18-14-7-3-1-5-12(14)13-6-2-4-8-15(13)18/h1-8,16-19H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYHUYFNSHKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the FMOC group. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine. The final product is purified using techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its ability to act as a protecting group in peptide synthesis. The FMOC group protects the amine functionality during the synthesis process and can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This compound interacts with molecular targets through covalent bonding and steric hindrance, facilitating the formation of complex peptide structures .

Comparison with Similar Compounds

Positional Isomers and Ring Variations

  • 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic Acid (CAS: 1936574-25-2): While sharing the same molecular formula (C₂₁H₁₉NO₄) and weight (349.38 g/mol), this isomer differs in the carboxylic acid group's position (C1 vs. C4).
  • 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-3-carboxylic Acid :
    The bicyclo[3.1.1]heptane framework increases ring strain compared to [3.1.0]hexane, influencing solubility and reactivity. For example, the heptane derivative may exhibit enhanced resistance to enzymatic degradation due to reduced conformational flexibility .

Fmoc-Protected vs. Boc-Protected Analogs

  • (1R,4R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-4-carboxylic Acid (CAS: 173306-82-6):
    Replacing Fmoc with tert-butoxycarbonyl (Boc) alters deprotection conditions (acidic vs. basic). Boc-protected derivatives are more stable under basic SPPS conditions but require strong acids like trifluoroacetic acid (TFA) for removal, limiting compatibility with acid-sensitive substrates .
Parameter Fmoc-Protected (CAS: 1936574-25-2) Boc-Protected (CAS: 173306-82-6)
Deprotection Conditions 20% piperidine in DMF 50–95% TFA in DCM
Molecular Weight 349.38 g/mol 255.29 g/mol
Solubility Moderate in DMF/DMSO High in polar aprotic solvents
Stability Sensitive to prolonged base exposure Stable in basic conditions

Heteroatom-Modified Derivatives

  • 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid (CAS: 2155855-03-9): Incorporation of an oxygen atom (oxa) and spiro[4.5]decane system enhances hydrophilicity and introduces a chiral center. This compound’s molecular weight (407.46 g/mol) and formula (C₂₄H₂₅NO₅) differ significantly, impacting its pharmacokinetic properties .
  • However, the azetidine ring reduces steric bulk compared to bicyclo systems .

Reactivity in Peptide Coupling

  • The bicyclo[3.1.0]hexane core in the target compound provides a constrained geometry that minimizes racemization during coupling, a common issue in linear analogs. In contrast, 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0) exhibits higher flexibility, increasing the risk of side reactions .

Hazard Profiles

  • 2-((1-(Fmoc)-3-methylazetidin-3-yl)oxy)acetic Acid (CAS: 1592739-14-4): Classified as acutely toxic (H302) and a respiratory irritant (H335), requiring stringent handling protocols. The target compound lacks explicit hazard data but shares similar Fmoc-related handling precautions (e.g., avoidance of dust inhalation) .

Biological Activity

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-4-carboxylic acid, often referred to as Fmoc-2-azabicyclo[3.1.0]hexane-4-carboxylic acid, is a bicyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biochemical applications, particularly in the synthesis of peptides and the study of enzyme interactions.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO4C_{23}H_{23}NO_4 with a molecular weight of approximately 377.43 g/mol. The Fmoc group serves as a protective moiety for amines during peptide synthesis, making it a valuable component in organic synthesis.

Structural Features

FeatureDescription
Molecular FormulaC23H23NO4C_{23}H_{23}NO_4
Molecular Weight377.43 g/mol
Functional GroupsBicyclic structure, Fmoc protecting group

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The Fmoc group can stabilize the compound during reactions, allowing for selective binding to active sites on proteins or enzymes, thereby modulating their activity.

Biological Applications

  • Drug Design : The compound is explored for its potential in developing new pharmaceuticals targeting specific diseases due to its structural properties that facilitate interaction with biological macromolecules.
  • Enzyme Inhibition : Research indicates that derivatives of azabicyclo compounds can act as inhibitors for various enzymes, including those involved in cancer pathways and inflammatory responses.
  • Peptide Synthesis : The Fmoc group allows for the protection of amino groups during peptide synthesis, which is crucial in constructing complex peptide sequences for therapeutic purposes.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

  • Inhibition Studies : A study demonstrated that modifications to the azabicyclo framework could enhance inhibitory potency against specific kinases involved in cancer signaling pathways .
  • Binding Affinity : Binding assays revealed that the compound exhibits significant affinity towards certain receptor sites, suggesting potential therapeutic applications in modulating receptor activity .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases related to cancer
Receptor ModulationAlters activity at receptor binding sites
Peptide SynthesisUsed as a protective group in peptide synthesis

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions where the Fmoc group is introduced to protect amine functionalities during cyclization processes.

Synthetic Route Overview

  • Protection : The amine group is protected using the Fmoc strategy.
  • Cyclization : The bicyclic structure is formed through cyclization reactions under controlled conditions.
  • Purification : Final products are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Q & A

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : This compound is classified under acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2/2A), and respiratory tract irritation (Category 3) . Researchers must:
  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.
  • Avoid contact with strong acids, bases, or oxidizing agents to prevent hazardous reactions .
  • Store in a cool, dry, and well-ventilated area, away from ignition sources .
  • Follow institutional protocols for waste disposal, as combustion releases toxic fumes (e.g., CO, NOx) .

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxy]carbonyl group in this compound’s reactivity?

  • Methodological Answer : The Fmoc group acts as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., 20% piperidine in DMF) . It is widely used in peptide synthesis to:
  • Prevent unwanted side reactions during coupling steps.
  • Allow orthogonal protection strategies when combined with other groups (e.g., Boc, Alloc).
  • Monitor reaction progress via UV absorbance (λ = 301 nm) after deprotection .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

  • Methodological Answer : Use analytical techniques such as:
  • Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA modifier) to assess purity (>95% recommended) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₂N₂O₄: 366.41 g/mol) .
  • ¹H/¹³C NMR to confirm structural integrity, focusing on characteristic signals (e.g., bicyclic protons at δ 3.1–4.2 ppm, Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the bicyclo[3.1.0]hexane core during Fmoc protection?

  • Methodological Answer : Key strategies include:
  • Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis of activated intermediates .
  • Coupling agents : Employ HATU or EDCI/HOBt for efficient amide bond formation, with a 1.2–1.5 molar excess of Fmoc-Cl to ensure complete reaction .
  • Temperature control : Maintain reactions at 0–4°C to reduce epimerization or side-product formation .
  • Workup : Extract unreacted reagents using cold ethyl acetate and saturated NaHCO₃ .

Q. What analytical approaches resolve discrepancies in NMR data for this compound’s bicyclic structure?

  • Methodological Answer : Discrepancies (e.g., split signals, unexpected coupling constants) may arise from conformational dynamics or rotameric equilibria . Mitigate via:
  • Variable-temperature NMR : Identify coalescence points for dynamic processes (e.g., –40°C to 60°C in DMSO-d₆) .
  • 2D NMR (COSY, NOESY) : Map spatial correlations between bicyclic protons and Fmoc groups .
  • Computational modeling : Compare experimental shifts with DFT-predicted values (software: Gaussian, ADF) .

Q. How does the 2-azabicyclo[3.1.0]hexane scaffold influence bioactivity compared to related sp³-rich frameworks?

  • Methodological Answer : The bicyclic system enhances:
  • Metabolic stability : Reduced flexibility minimizes oxidative metabolism .
  • Target binding : The constrained geometry improves selectivity for enzymes/proteins with deep pockets (e.g., proteases, kinases) .
  • Comparative studies : Benchmark against analogs (e.g., azabicyclo[2.2.2]octane derivatives) via IC₅₀ assays and X-ray crystallography .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodological Answer : Stability challenges include hydrolysis of the Fmoc group and oxidation of the bicyclic core. Solutions:
  • Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent moisture uptake .
  • Stabilizers : Add 1–2% (w/w) ascorbic acid to inhibit oxidation .
  • Quality checks : Monitor purity via HPLC every 6 months and repurify if degradation exceeds 5% .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity data in SDS documents?

  • Methodological Answer : Discrepancies in toxicity classifications (e.g., Category 2 vs. 4 for acute toxicity) may reflect batch-specific impurities or testing protocols. Steps:
  • Reproduce assays : Conduct in vitro toxicity screening (e.g., HepG2 cell viability) using purified batches .
  • Cross-reference : Compare SDS entries from multiple suppliers (e.g., Key Organics vs. BLD Pharmatech) .
  • Consult regulatory databases : Verify classifications via ECHA or OSHA hazard codes .

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